Magnesium;4-ethoxy-4-oxobut-2-enoate
Description
Properties
Molecular Formula |
C12H14MgO8 |
|---|---|
Molecular Weight |
310.54 g/mol |
IUPAC Name |
magnesium;4-ethoxy-4-oxobut-2-enoate |
InChI |
InChI=1S/2C6H8O4.Mg/c2*1-2-10-6(9)4-3-5(7)8;/h2*3-4H,2H2,1H3,(H,7,8);/q;;+2/p-2 |
InChI Key |
ZHLRSUSHKGQBNV-UHFFFAOYSA-L |
Canonical SMILES |
CCOC(=O)C=CC(=O)[O-].CCOC(=O)C=CC(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Preparation Methods
Synthesis via Neutralization with Magnesium Carbonate
The most widely documented method for preparing magnesium 4-ethoxy-4-oxobut-2-enoate involves the neutralization of monoethyl fumarate with magnesium carbonate in aqueous medium. This approach is favored for its scalability and high yield.
Reaction Mechanism
The reaction proceeds via acid-base neutralization, where monoethyl fumarate (C₆H₈O₄) reacts with magnesium carbonate (MgCO₃) to form the magnesium salt, carbon dioxide, and water:
$$
2 \, \text{C}6\text{H}8\text{O}4 + \text{MgCO}3 \rightarrow \text{Mg(C}6\text{H}7\text{O}4\text{)}2 + \text{CO}2 + \text{H}2\text{O}
$$
Procedure
- Mixing Reactants : Monoethyl fumarate is dissolved in water (2–3 times its weight).
- Addition of MgCO₃ : Magnesium carbonate is added incrementally at a molar ratio of 0.5–0.6:1 (MgCO₃:monoethyl fumarate).
- Stirring : The mixture is stirred at room temperature until a clear solution forms (5–6 hours).
- Filtration : Mechanical impurities are removed via filtration.
- Concentration : The filtrate is concentrated under reduced pressure to remove excess water.
- Crystallization : Methanol is added to induce crystallization, yielding a white solid.
- Drying : The product is vacuum-dried at 120°C for 8 hours.
Example Conditions and Yield
| Parameter | Value |
|---|---|
| Monoethyl fumarate | 3.1 kg (21.5 mol) |
| MgCO₃ | 0.61 kg (7.23 mol) |
| Water | 6.2 kg (2:1 wt ratio) |
| Crystallization solvent | 15 kg methanol |
| Yield | 2.9 kg (81%) |
| Purity | >99% |
Key Notes :
Alternative Alkaline Reagents
While magnesium carbonate is the standard base, other alkaline magnesium sources (e.g., magnesium hydroxide or oxide) may be used. However, these are less common due to slower reaction kinetics and lower yields.
Industrial-Scale Optimization
Critical Factors
Solvent Selection :
Temperature Control :
Purity Enhancements :
Chemical Reactions Analysis
Types of Reactions
Magnesium;4-ethoxy-4-oxobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Magnesium;4-ethoxy-4-oxobut-2-enoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Magnesium;4-ethoxy-4-oxobut-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, altering their activity and function. This can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Calcium Bis[(2E)-4-ethoxy-4-oxo-2-butenoate]
- Structure: Calcium replaces magnesium as the coordinating metal, forming calcium bis[(2E)-4-ethoxy-4-oxo-2-butenoate] (CAS: MFCD00040429) .
- Molecular Weight : ~318.3 g/mol (estimated based on calcium’s atomic mass).
- Applications: Used as a biochemical reagent and in non-aqueous analytical chemistry .
- Key Differences :
Ethyl 4-(4-Methoxyphenyl)-4-oxobut-2-enoate
- Structure : An ester derivative with a 4-methoxyphenyl substituent at the 4-position (CAS: 228) .
- Molecular Weight : ~276.3 g/mol (estimated).
- Synthesis : Prepared via condensation reactions under acidic conditions, yielding yellow solids with melting points between 72.9–205.5°C .
- Applications : Investigated as a protein kinase B (PknB) inhibitor due to its electron-withdrawing substituents .
Transition Metal Complexes (e.g., Cu²⁺, Ni²⁺)
- Structure: 4-[(4-Fluorophenyl)amino]-4-oxobut-2-enoate complexes with Cu²⁺ or Ni²⁺ .
- Properties :
Data Table: Key Properties of Selected Compounds
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